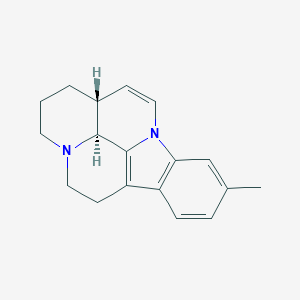

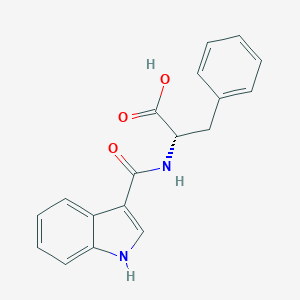

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine, also known as Compound A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects. In

作用機序

The exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is not fully understood. However, studies have shown that it can modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to activate the PPAR-γ receptor, which is known to have anti-inflammatory effects.

生化学的および生理学的効果

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have antioxidant properties and can reduce oxidative stress in cells.

実験室実験の利点と制限

One of the advantages of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in lab experiments is its high potency and selectivity for its target receptors. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A is its relatively high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several potential future directions for the study of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions. Further studies are needed to determine the efficacy and safety of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A in human clinical trials. Additionally, studies are needed to elucidate the exact mechanism of action of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A and to identify potential off-target effects. Finally, studies are needed to explore the potential of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a lead compound for the development of novel anti-inflammatory and analgesic agents.

合成法

The synthesis of 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A involves the reaction of 3-iodo-4-aminophenethylamine with 3-(trifluoromethyl) benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A as a white solid with a high yield.

科学的研究の応用

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been extensively studied for its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has been shown to have a potent analgesic effect in animal models of pain. These findings suggest that 1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine A has potential as a therapeutic agent for the treatment of inflammatory and pain-related conditions.

特性

CAS番号 |

118249-07-3 |

|---|---|

製品名 |

1-(2-(3-Iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine |

分子式 |

C19H21F3IN3 |

分子量 |

475.3 g/mol |

IUPAC名 |

2-iodo-4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline |

InChI |

InChI=1S/C19H21F3IN3/c20-19(21,22)15-2-1-3-16(13-15)26-10-8-25(9-11-26)7-6-14-4-5-18(24)17(23)12-14/h1-5,12-13H,6-11,24H2 |

InChIキー |

SRQUFBCRUHYBHN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F |

正規SMILES |

C1CN(CCN1CCC2=CC(=C(C=C2)N)I)C3=CC=CC(=C3)C(F)(F)F |

その他のCAS番号 |

118249-07-3 |

同義語 |

1-(2-(3-iodo-4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine IPAPP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)